(1S,2S,5R)-3-((R)-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
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Overview
Description
(1S,2S,5R)-3-(®-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a trifluoropropanoyl group, an amino group, and a carbonitrile group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-3-(®-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Core: This is achieved through a cyclization reaction, often involving a Diels-Alder reaction or a similar cycloaddition process.
Introduction of the Trifluoropropanoyl Group: This step involves the use of trifluoroacetic anhydride or a similar reagent under controlled conditions to introduce the trifluoropropanoyl group.
Formation of the Carbonitrile Group: This is achieved through a cyanation reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-3-(®-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
(1S,2S,5R)-3-(®-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-3-(®-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,5R)-3-(®-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile: can be compared with other bicyclic compounds containing trifluoropropanoyl groups, amino groups, or carbonitrile groups.
Uniqueness
- The unique combination of functional groups in this compound, along with its specific stereochemistry, distinguishes it from other similar compounds. This uniqueness contributes to its specific chemical reactivity and potential applications in various fields.
Properties
Molecular Formula |
C11H14F3N3O |
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Molecular Weight |
261.24 g/mol |
IUPAC Name |
(1S,2S,5R)-3-[(2R)-2-amino-3,3,3-trifluoropropanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile |
InChI |
InChI=1S/C11H14F3N3O/c1-10(2)5-4-17(6(3-15)7(5)10)9(18)8(16)11(12,13)14/h5-8H,4,16H2,1-2H3/t5-,6-,7-,8-/m1/s1 |
InChI Key |
XQUNHTSMVCSQHY-WCTZXXKLSA-N |
Isomeric SMILES |
CC1([C@H]2[C@@H]1[C@H](N(C2)C(=O)[C@H](C(F)(F)F)N)C#N)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(F)(F)F)N)C#N)C |
Origin of Product |
United States |
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